Benzyl 5-bromoisoindoline-2-carboxylate

概要

説明

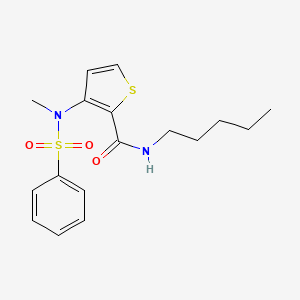

“Benzyl 5-bromoisoindoline-2-carboxylate” is a chemical compound with the molecular formula C16H14BrNO2 . It is a part of the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc . This library contains drug-like molecules representative of those encountered in complex synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzyl group, a bromoisoindoline group, and a carboxylate group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.科学的研究の応用

Synthesis and Chemical Transformations

Catalyzed Synthesis of Substituted Isoindolin-1-ones : A Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones has been developed using alkynyl acids as an alkyne source. This process involves decarboxylative cross-coupling followed by heteroannulation, demonstrating the utility of halobenzamides, including potentially derivatives like Benzyl 5-bromoisoindoline-2-carboxylate, in synthesizing complex organic structures (Gogoi et al., 2014).

Iron-Catalyzed Ortho-Alkylation : Demonstrating the broad applicability of similar compounds in organic synthesis, direct ortho-alkylation of aryl carboxamides can be achieved with high yields using an iron source. This highlights the potential of this compound in facilitating regioselective modifications of aromatic compounds (Fruchey et al., 2014).

Cholinesterase Inhibitors for Neurological Applications : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, with structural similarity to this compound, have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential for treating neurological disorders. Some compounds demonstrated moderate inhibitory effects and selective inhibition, suggesting avenues for therapeutic research (Pizova et al., 2017).

Isoindolinone Formation via Cyclization : The synthesis of isoindolinones from isopropyl carbamates derived from benzylamines, through Bischler-Napieralski-type cyclization, underscores the chemical versatility and synthetic potential of compounds structurally related to this compound. This method offers a straightforward approach to constructing complex isoindolinone structures (Adachi et al., 2014).

Biological and Pharmacological Research

Carbonic Anhydrase and Anticholinergic Activities : Research into bromophenol derivatives, including those structurally related to this compound, has revealed significant enzyme inhibition activities. These studies suggest potential applications in developing novel inhibitors for therapeutic use (Bayrak et al., 2019).

Herbicidal Activity of Isoindoline Derivatives : The introduction of carboxylic ester groups to isoindolinedione-substituted benzoxazinone derivatives, akin to modifications possible with this compound, has led to compounds with notable herbicidal activities. These findings offer insights into the development of new agrochemicals (Huang et al., 2009).

特性

IUPAC Name |

benzyl 5-bromo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c17-15-7-6-13-9-18(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLZPXCOKSFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)

![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)

![4-methoxy-1-[1-(thiophene-3-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2763994.png)

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2763997.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2763998.png)

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2764005.png)